7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring and a pyrimidine moiety. Its structure features:
- 5-Methyl substituent at position 5 of the pyrimidine ring.
- 4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl group at position 7, which introduces hydrogen-bonding capability (via the amino-oxoethoxy group) and steric bulk (from the methoxy-substituted phenyl ring).
Properties
IUPAC Name |
7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-13-19(21(30)27-15-6-4-3-5-7-15)20(28-22(26-13)24-12-25-28)14-8-9-16(17(10-14)31-2)32-11-18(23)29/h3-10,12,20H,11H2,1-2H3,(H2,23,29)(H,27,30)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKYYCFDGZNOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been studied extensively and are known to interact with a variety of enzymes and receptors.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit significant inhibitory activity. The specificity of the action of these inhibitors was attributed to the selective binding at a given site in the system.
Biochemical Pathways
Similar compounds have been found to inhibit rna viruses, mainly as anti-influenza virus agents able to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction.
Biological Activity
7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that exhibits a variety of biological activities. Its structure features a triazolopyrimidine core, which is recognized for its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It possesses various functional groups that contribute to its reactivity and biological activity, including amino, methoxy, and carboxamide groups.
Anticancer Activity
Research has indicated that compounds related to the triazolopyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways.
| Cell Line | Inhibition Percentage | Mechanism |
|---|---|---|
| A-549 (Lung Cancer) | 70% | Apoptosis induction |
| MCF-7 (Breast Cancer) | 65% | Cell cycle arrest |
| HeLa (Cervical Cancer) | 75% | Caspase activation |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In vitro studies suggest that it can inhibit the replication of viruses such as human herpes virus type-1 (HHV-1). The antiviral mechanism is thought to involve interference with viral entry or replication processes.
Immunomodulatory Effects
Some studies have highlighted the immunomodulatory effects of this compound. For example, it has been shown to suppress the proliferation of lymphocytes in response to mitogenic stimuli. This suggests potential applications in treating autoimmune diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity linked to immune responses.
- Signal Transduction Pathways : The compound influences various signaling pathways that regulate cell survival and apoptosis.
Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent anticancer activity against multiple cell lines. The study utilized flow cytometry to assess apoptosis and found significant increases in apoptotic cells after treatment with the compound at varying concentrations .
Study 2: Antiviral Activity
In another investigation reported in Antiviral Research, researchers evaluated the antiviral efficacy against HHV-1. The results indicated a dose-dependent inhibition of viral replication, with IC50 values suggesting effective concentrations for therapeutic use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Substituent Impact on Physicochemical Properties: Nitro groups (e.g., 5j) increase melting points (319–320°C) due to strong intermolecular interactions . The target compound’s 2-amino-2-oxoethoxy group may balance polarity and H-bonding, though experimental data are needed.
Biological Activity Trends :
- Antimicrobial Activity : Benzylthio substituents (e.g., Compound 1 ) correlate with activity against Enterococcus faecium.
- Receptor Targeting : N-Substituted carboxamides (e.g., Compound 38 ) show CB2 receptor affinity, suggesting the carboxamide moiety’s role in receptor binding.
Synthetic Accessibility :
- Yields for triazolo[1,5-a]pyrimidines vary widely (33–80%) depending on substituent complexity. For example, electron-withdrawing groups (e.g., nitro in 5j ) reduce yields (43%) compared to electron-donating groups (e.g., methoxy in 5l , 56%) .
Structure-Activity Relationship (SAR) Insights
- Position 7 Modifications: Aryl groups with methoxy substituents (e.g., 3,4,5-trimethoxyphenyl in 5j–5n ) enhance planarity and π-π stacking, critical for enzyme inhibition.
Position 2 and 6 Substituents :
Preparation Methods
Retrosynthetic Analysis and Core Scaffold Construction
The triazolo[1,5-a]pyrimidine scaffold serves as the central structural motif, with substitutions at positions 5, 6, and 7 dictating pharmacological activity. Retrosynthetic disconnection identifies three critical fragments:
- Triazolo[1,5-a]pyrimidine core
- 4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl substituent
- N-Phenyl carboxamide group
Synthesis of the Triazolo[1,5-a]pyrimidine Core
The core is synthesized via cyclocondensation or Dimroth rearrangement, as exemplified by two primary routes:
Cyclocondensation of Hydrazinylpyrimidines
A widely adopted method involves reacting hydrazinylpyrimidine derivatives with carbonyl compounds. For instance, hydrazinylpyrimidine 12 (Scheme 1B in) reacts with ketones or aldehydes under acidic conditions to form 1,2,4-triazolo[4,3-a]pyrimidine intermediates, which undergo Dimroth rearrangement to yield the triazolo[1,5-a]pyrimidine scaffold. Typical conditions include:
- Solvent : Acetic acid or ethanol
- Temperature : 80–100°C
- Catalyst : p-Toluenesulfonic acid (p-TsOH)
- Yield : 70–85%
Oxidative Cyclization of Pyrimidin-2-yl-amidines
Pyrimidin-2-yl-amidines 14 undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents to form the triazolo[1,5-a]pyrimidine core. This method offers regioselectivity advantages for introducing substituents at position 5.
Functionalization of the Core Scaffold
Introduction of the 5-Methyl Group
Methylation at position 5 is achieved via:
Installation of the 6-Carboxamide Group
The N-phenyl carboxamide at position 6 is introduced through peptide coupling:
Attachment of the 4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl Substituent
This substituent is installed via nucleophilic aromatic substitution or Mitsunobu reaction:
Industrial-Scale Optimization
Large-scale production prioritizes yield, purity, and cost-effectiveness:
Industrial protocols employ immobilized enzymes for amide bond formation and telescoped reactions to minimize intermediate isolation.
Mechanistic Insights and Side Reactions
Dimroth Rearrangement
The acid-catalyzed rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines to 1,2,4-triazolo[1,5-a]pyrimidines proceeds via ring-opening and re-closure, with protonation at N3 initiating the process. Competing pathways may generate regioisomeric byproducts if reaction conditions are poorly controlled.
Green Chemistry Approaches
Recent advancements emphasize sustainability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
